![molecular formula C7H4ClN3O2 B12994801 3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B12994801.png)
3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, with a chlorine atom at the 3-position and a carboxylic acid group at the 7-position. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid typically involves multiple steps. One common method starts with the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine. This intermediate is then reacted with cyanogen to form tricyanopyrrolo[2,3-b]pyrazine, which is subsequently hydrolyzed under acidic conditions to yield the target compound .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction:
Cyclization and Annulation: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Cyclization and Annulation: Catalysts such as palladium or copper may be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Applications De Recherche Scientifique
3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used to study its effects on various biological pathways and targets, including its kinase inhibitory activity.
Industrial Applications: It may be used in the synthesis of advanced materials and pharmaceuticals
Mécanisme D'action
The exact mechanism of action of 3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s structure allows it to inhibit kinase activity, which can affect multiple signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester
- 2-Phenoxy-5H-pyrrolo[2,3-b]pyrazine
- 1,5-Dihydrodipyrrolo[3,2-b:3’,2’-e]pyrazine derivatives
Uniqueness
3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is unique due to the presence of the chlorine atom at the 3-position and the carboxylic acid group at the 7-position. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound for drug discovery and other applications .
Propriétés
Formule moléculaire |
C7H4ClN3O2 |
|---|---|
Poids moléculaire |
197.58 g/mol |
Nom IUPAC |
3-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-9-5-3(7(12)13)1-10-6(5)11-4/h1-2H,(H,10,11)(H,12,13) |
Clé InChI |
DYXBLCHLMYUOGV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC=C(N=C2N1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12994730.png)
![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12994736.png)
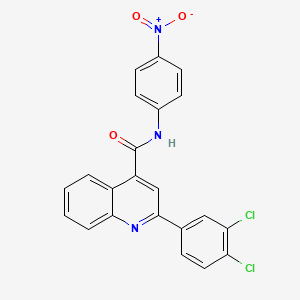


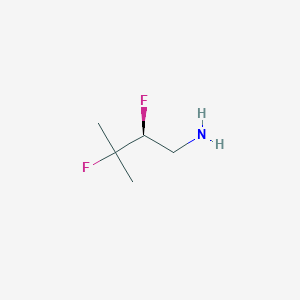
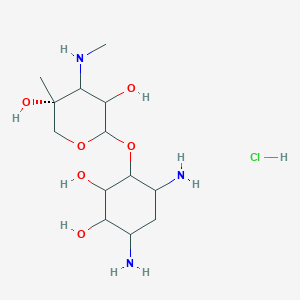
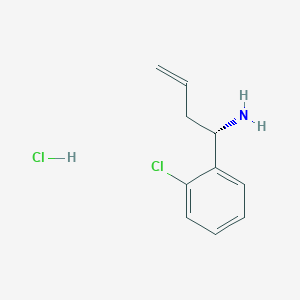
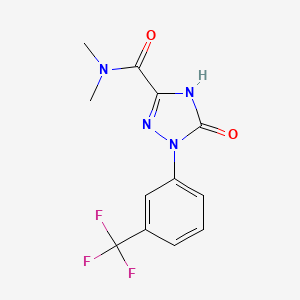


![N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide](/img/structure/B12994809.png)
![5-([1,4'-Bipiperidin]-1'-yl)pyridin-2-amine](/img/structure/B12994813.png)
